![molecular formula C10H8BrN3O B2860922 5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one CAS No. 2092159-12-9](/img/structure/B2860922.png)
5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one
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Overview
Description
5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one, also known as 5-BPPM, is a heterocyclic compound with a pyrazinone ring, an alkyl group, and a bromine atom. It has been studied extensively in the scientific community due to its unique properties and potential applications in various areas of research.
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one is involved in the synthesis of various heterocyclic compounds, showing significant versatility in chemical reactions. For instance, it has been used in the synthesis of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, demonstrating a wide span of redox and emission properties, which are crucial for the development of organic light-emitting devices and as markers for biological labeling (Stagni et al., 2008). Furthermore, its derivatives have been explored for their photophysical properties, such as photoinduced tautomerization, offering insights into the excited-state processes of these compounds (Vetokhina et al., 2012).
Antiproliferative Agents
In the search for new antiproliferative agents, 5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One study demonstrated that certain compounds exhibited maximum cytotoxic effect against breast cancer and leukemic cells, highlighting their potential as small molecule inhibitors for the treatment of leukemia and breast cancer (Ananda et al., 2017).
Molecular Switches and Communication
This chemical also plays a role in the development of molecular switches and communication systems. Studies have shown that dinuclear ruthenium polypyridyl complexes based on bridging ligands derived from 5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one can act as proton-driven three-way molecular switches. These switches can be read by electrochemical or luminescence techniques, indicating their potential applications in molecular electronics (Di Pietro et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been reported to target theFibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Compounds targeting fgfrs typically work by inhibiting the receptor’s activity, thereby disrupting the fgfr signaling pathway . This disruption can lead to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The FGFR signaling pathway is involved in regulating organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
Fgfr inhibitors generally result in the inhibition of cell proliferation and induction of apoptosis .
properties
IUPAC Name |
5-bromo-1-(pyridin-2-ylmethyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-7-14(10(15)5-13-9)6-8-3-1-2-4-12-8/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNUGBZREKDVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(N=CC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one |
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